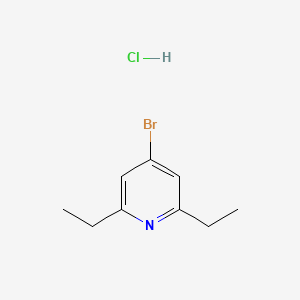

4-Bromo-2,6-diethylpyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

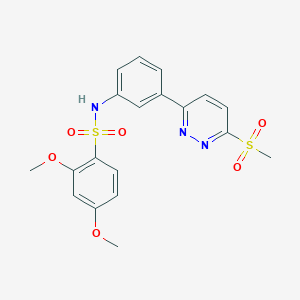

4-Bromo-2,6-diethylpyridine hydrochloride is a chemical compound with the CAS Number: 2055841-93-3 . It has a molecular weight of 250.57 and its IUPAC name is this compound . The compound is an off-white solid .

Molecular Structure Analysis

The molecular formula of this compound is C9H13BrClN . The InChI code is 1S/C9H12BrN.ClH/c1-3-8-5-7 (10)6-9 (4-2)11-8;/h5-6H,3-4H2,1-2H3;1H .Physical and Chemical Properties Analysis

This compound is an off-white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Halogen Atom Migration

Research has explored the migration of halogen atoms in various halogenated derivatives of pyridine compounds, revealing fascinating insights into the substitution patterns and structural implications of these processes. The studies have shown how specific halogen atoms are introduced or substituted in certain positions within the pyridine rings, contributing to a nuanced understanding of the reactivity and structural dynamics of these molecules (Hertog & Schogt, 2010), (Kolder & Hertog, 2010), (Hertog & Mulder, 1948).

Synthesis of Ligands and Complexes

The synthesis of novel ligands and metal complexes using halogenated pyridines has been a focal point of research. These studies have contributed to the field by detailing the synthesis routes, structural analysis, and exploring the chemical and electrochemical properties of these compounds. This research is pivotal for the development of materials and catalysts in various chemical processes (Charbonnière, Weibel, & Ziessel, 2002), (Rivera et al., 2019).

Insights into Bromination and Amination Reactions

Extensive research has been conducted on the bromination and amination of ethoxy- and diethoxypyridines, revealing intricate details about the regioselectivity and the mechanisms of these reactions. This research is crucial for understanding the chemical behavior of pyridine derivatives and for refining synthetic methodologies in organic chemistry (Hertog & Bruyn, 2010), (Pieterse & Hertog, 2010).

Cross-Coupling Reactions

The study of cross-coupling reactions, especially the Suzuki cross-coupling reactions, involving brominated pyridines, has been instrumental in understanding the regioselectivity and yielding novel substituted pyridines. These findings have significant implications in the field of synthetic organic chemistry, contributing to the development of new materials and pharmaceuticals (Sicre, Alonso-Gómez, & Cid, 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, and H319 , indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and storing in a cool, well-ventilated place .

Properties

IUPAC Name |

4-bromo-2,6-diethylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-3-8-5-7(10)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRTPNHRMQOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Oxo-1H-pyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2562832.png)

![4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)

![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)

![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)